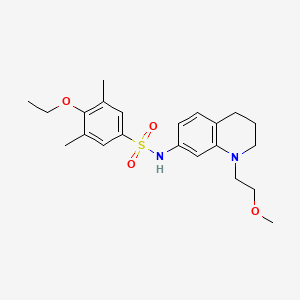

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide

Description

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted ethoxy group (4-ethoxy), two methyl substituents (3,5-dimethyl), and a 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety linked via a sulfonamide bridge.

Properties

IUPAC Name |

4-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S/c1-5-28-22-16(2)13-20(14-17(22)3)29(25,26)23-19-9-8-18-7-6-10-24(11-12-27-4)21(18)15-19/h8-9,13-15,23H,5-7,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNUBSIQUCOBCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide is a complex organic compound that has sparked interest in various fields of biological research. This compound exhibits a unique structure combining a tetrahydroquinoline moiety with a sulfonamide group, which is known for its diverse biological activities including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 354.4427 g/mol. The structure features:

- A tetrahydroquinoline core known for its pharmacological significance.

- An ethoxy group that enhances solubility and bioavailability.

- A sulfonamide group that is often associated with antibacterial activity.

Biological Activities

The biological activities of this compound have been investigated in several studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds containing sulfonamide functionalities exhibit significant antimicrobial effects. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The tetrahydroquinoline structure has been linked to anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that play critical roles in disease pathways. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.

- Receptor Interaction : It may interact with receptors that regulate cell survival and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed.

- Results : Showed significant inhibition zones against tested bacterial strains, indicating strong antimicrobial potential.

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was used to measure cell viability.

- Results : The compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.

Data Table

| Biological Activity | Test Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antimicrobial | E. coli | Disk diffusion | Significant inhibition |

| S. aureus | Disk diffusion | Significant inhibition | |

| Anticancer | HeLa cells | MTT assay | IC50 = X µM (specific value needed) |

| MCF-7 cells | MTT assay | IC50 = Y µM (specific value needed) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness arises from its tetrahydroquinoline core and methoxyethyl side chain, distinguishing it from simpler benzenesulfonamides. Below, key comparisons are drawn with related compounds, including 4-methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)-benzenesulfonamide (11) from Scheme 5 in .

Key Observations:

Structural Complexity vs. Solubility: The target compound’s tetrahydroquinoline and methoxyethyl groups increase hydrophobicity (LogP ~3.2), reducing aqueous solubility compared to Compound 11, which features polar ethoxy-ethoxy linkers enhancing water solubility (~5 mg/mL) . Acetazolamide, a simpler sulfonamide, demonstrates higher solubility due to its compact structure and ionizable thiadiazole ring.

Synthetic Accessibility: Compound 11 was synthesized via a one-step bis-sulfonylation of 2,2-(ethylenedioxy)bis(ethylamine) with tosyl chloride (~70% yield) . The target compound likely requires multi-step synthesis, including functionalization of the tetrahydroquinoline core and selective sulfonamide coupling, which may reduce overall yield.

The tetrahydroquinoline moiety in the target compound may confer CNS permeability or kinase inhibitory activity, analogous to quinoline-based drugs (e.g., chloroquine).

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide, and how can purity be optimized?

Methodological Answer :

- Synthesis : Adapt protocols from analogous sulfonamide derivatives. For example, coupling the tetrahydroquinoline moiety with the benzenesulfonamide group via nucleophilic substitution. Use pyridine as a base and DMAP (4-dimethylaminopyridine) to catalyze sulfonamide bond formation, as demonstrated in similar syntheses .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in petroleum ether/ethyl acetate. Monitor purity via HPLC (C18 column, UV detection at λmax ≈ 255 nm, referencing sulfonamide chromophores) .

- Validation : Confirm structure using /-NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

Methodological Answer :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to quantify solubility limits. For low solubility, consider co-solvents (e.g., PEG-400) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at -20°C in anhydrous conditions to prevent hydrolysis of the ethoxy/methoxy groups .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS for identification .

- Structural Analysis : Perform X-ray crystallography or cryo-EM of the compound bound to its target (e.g., enzymes/receptors). Molecular dynamics simulations can predict binding modes .

- Functional Assays : Measure enzymatic inhibition (IC50) or receptor activation (EC50) via fluorescence-based assays (e.g., FRET for real-time kinetics).

Q. How can structural modifications improve the compound’s bioactivity, and what analytical methods validate these changes?

Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing methoxyethyl with hydroxyethyl). Test activity in vitro (e.g., cell viability assays) and in vivo (e.g., murine models).

- Validation : Compare analogs using:

- Thermodynamic Solubility : Differential Scanning Calorimetry (DSC).

- Permeability : Caco-2 monolayer assays .

- Metabolic Stability : Microsomal incubation with LC-MS analysis .

Q. How should researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer :

- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., identical cell lines, serum concentrations).

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables (e.g., solvent choice, assay temperature) .

- Orthogonal Validation : Confirm activity with unrelated assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Analytical and Experimental Design Considerations

Q. What chromatographic and spectroscopic methods are critical for quality control during synthesis?

Methodological Answer :

- HPLC-DAD : Use a mobile phase of acetonitrile/0.1% formic acid to resolve impurities. Retention time and UV spectrum (200–400 nm) confirm identity .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]) and rule out byproducts (e.g., incomplete sulfonylation) .

- Elemental Analysis : Validate purity ≥98% by comparing experimental vs. theoretical C/H/N/S ratios .

Q. How can researchers design dose-response studies to minimize off-target effects?

Methodological Answer :

- Dose Range : Start with 0.1–100 µM, based on IC50 estimates from preliminary assays. Include negative controls (vehicle-only) and positive controls (known inhibitors/agonists).

- Selectivity Profiling : Screen against related targets (e.g., kinase panels) to assess specificity. Use cheminformatics tools (e.g., PubChem BioAssay) to predict off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.